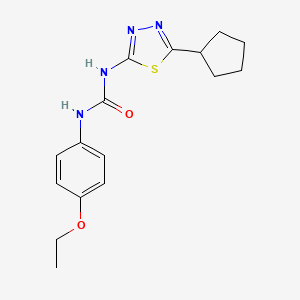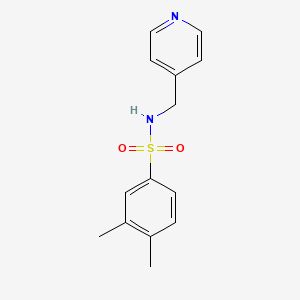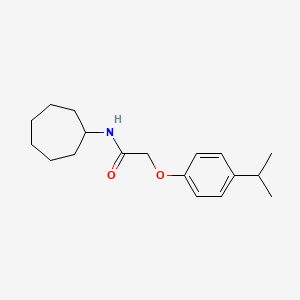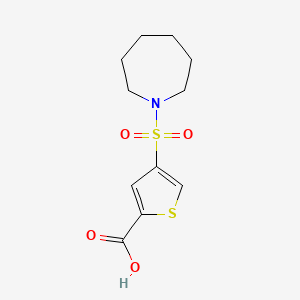
2-(2-hydroxy-5-methylbenzylidene)-1-benzothiophen-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-hydroxy-5-methylbenzylidene)-1-benzothiophen-3(2H)-one, also known as BMH-21, is a synthetic compound that belongs to the family of benzothiophene derivatives. It has been studied extensively for its potential use as a therapeutic agent due to its various biological activities.
Wirkmechanismus
The mechanism of action of 2-(2-hydroxy-5-methylbenzylidene)-1-benzothiophen-3(2H)-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and Hsp90, which are involved in cancer cell growth and survival. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of certain inflammatory cytokines, such as TNF-α and IL-6, in animal models of arthritis. This compound has also been found to increase the activity of certain antioxidant enzymes, such as catalase and superoxide dismutase, which protect cells against oxidative stress. Additionally, it has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-hydroxy-5-methylbenzylidene)-1-benzothiophen-3(2H)-one has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and can be stored for long periods without degradation. However, there are also some limitations to its use in lab experiments. This compound has been found to be cytotoxic at high concentrations, which can limit its use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-hydroxy-5-methylbenzylidene)-1-benzothiophen-3(2H)-one. One area of research is the development of this compound analogs with improved potency and selectivity. Another area of research is the investigation of the molecular mechanisms underlying its anticancer and anti-inflammatory activities. Additionally, there is a need for further studies to determine the safety and efficacy of this compound in animal models and human clinical trials.
Synthesemethoden
2-(2-hydroxy-5-methylbenzylidene)-1-benzothiophen-3(2H)-one can be synthesized using a simple and efficient method. The starting material for the synthesis is 2-hydroxy-5-methylbenzaldehyde, which is reacted with 2-aminobenzothiophene in the presence of a catalyst to yield this compound. The yield of the reaction is high, and the purity of the product can be easily achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2-hydroxy-5-methylbenzylidene)-1-benzothiophen-3(2H)-one has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anticancer, anti-inflammatory, and anti-oxidant properties. This compound has been found to inhibit the growth of cancer cells in various types of cancer, including breast, prostate, and lung cancer. It has also been shown to reduce inflammation in animal models of arthritis and to protect against oxidative stress-induced damage.
Eigenschaften
IUPAC Name |
(2Z)-2-[(2-hydroxy-5-methylphenyl)methylidene]-1-benzothiophen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2S/c1-10-6-7-13(17)11(8-10)9-15-16(18)12-4-2-3-5-14(12)19-15/h2-9,17H,1H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVMKPGNVLGUCF-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=C2C(=O)C3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)/C=C\2/C(=O)C3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5766939.png)








![N-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B5767009.png)
![2-chlorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5767014.png)
![3-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5767029.png)

![7-hydroxy-6-(2-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5767043.png)